(3-Chlorophenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
The compound “(3-Chlorophenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone” is a synthetic small molecule featuring a piperidine core substituted with a 1,2,4-oxadiazole-linked o-tolyl (ortho-methylphenyl) group and a 3-chlorophenyl methanone moiety.
Properties
IUPAC Name |
(3-chlorophenyl)-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c1-15-6-2-3-10-19(15)21-24-20(28-25-21)12-16-7-5-11-26(14-16)22(27)17-8-4-9-18(23)13-17/h2-4,6,8-10,13,16H,5,7,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRONGPWAPNJIFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.
Biochemical Pathways
The exact biochemical pathways affected by this compound are unknown. Given its structural features, it may potentially interfere with pathways involving similar heterocyclic compounds.
Biological Activity
The compound (3-Chlorophenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, often referred to as CPOP (Chlorophenyl-Oxadiazole-Piperidine), is a novel heterocyclic amide derivative of the oxadiazole class. This compound has garnered attention due to its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of CPOP, emphasizing its synthesis, mechanism of action, and therapeutic potential based on recent research findings.
Synthesis and Characterization
CPOP can be synthesized through a one-pot reaction involving o-tolyl hydrazine, 3-chlorobenzoyl chloride, and propionic anhydride in the presence of triethylamine and acetic acid. The compound is characterized using techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) .
Anticancer Properties
CPOP exhibits significant anticancer activity against various cancer cell lines. Research indicates that derivatives of 1,3,4-oxadiazoles show promising results in inhibiting cancer cell proliferation by targeting specific enzymes involved in tumor growth. The mechanisms include:
- Inhibition of Thymidylate Synthase : Essential for DNA synthesis.
- Histone Deacetylase (HDAC) Inhibition : Leading to altered gene expression involved in cell cycle regulation.
- Telomerase Activity Suppression : Preventing cancer cells from maintaining their telomeres .
Table 1 summarizes the anticancer activity of CPOP against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 0.275 | HDAC Inhibition |
| PC3 (Prostate) | 0.417 | Telomerase Inhibition |
| SNB75 (CNS) | 0.300 | Thymidylate Synthase Inhibition |
Other Biological Activities
Beyond anticancer effects, CPOP and its derivatives have shown a range of biological activities:
- Antimicrobial Activity : Effective against various bacterial strains due to structural features that enhance membrane permeability .
- Anti-inflammatory Effects : Demonstrated through in vivo studies showing reduced inflammation markers .
- Anticonvulsant Properties : Indicated by their ability to modulate neurotransmitter systems .
Case Studies
Several studies have investigated the biological activity of CPOP and related compounds:
-
In vitro Study on Anticancer Efficacy :
A study conducted by Arafa et al. evaluated a series of oxadiazole derivatives, including CPOP, demonstrating significant cytotoxicity against MCF7 and PC3 cell lines with IC50 values lower than standard chemotherapeutics like erlotinib . -
Mechanistic Insights :
Molecular docking studies revealed that CPOP binds effectively to active sites of target enzymes such as HDAC and telomerase, providing insights into its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with analogues identified in the literature. Key differences in substituents, heterocyclic cores, and physicochemical properties are highlighted.
Table 1: Structural Comparison of Analogous Compounds
*Calculated based on structural analysis; †Exact mass requires experimental validation.
Key Findings from Structural Analysis
Piperidine vs. Pyrrolidine/Piperazine Cores :
- The target compound’s piperidine core offers conformational flexibility compared to pyrrolidine (5-membered, higher ring strain) and piperazine (additional nitrogen for basicity) .
- Piperidine’s 6-membered ring may enhance metabolic stability over pyrrolidine derivatives .
Aromatic Substituent Effects: The 3-chlorophenyl group in the target compound provides moderate electron-withdrawing effects, whereas 4-nitrophenyl (in ) and triazolyl (in ) substituents significantly alter electronic properties and solubility.
Heterocyclic Functional Groups :
- 1,2,4-Oxadiazole : Common in all compounds, this ring enhances metabolic stability and participates in π-π stacking or hydrogen bonding .
- Triazole (in ): Increases polarity and hydrogen-bond acceptor capacity compared to chlorophenyl groups.
Physicochemical Properties :
- The target compound’s higher molecular weight (~408.9 vs. 352.4 in ) suggests increased lipophilicity, which may impact membrane permeability.
- Chlorine and methyl groups in the target compound likely elevate logP compared to nitro- or triazole-containing analogues .
Table 2: Inferred Physicochemical Properties
| Property | Target Compound | Compound | Compound | Compound | Compound |
|---|---|---|---|---|---|
| logP* | ~3.5–4.0 | ~2.8–3.2 | ~1.5–2.0 | ~2.0–2.5 | ~1.0–1.5 |
| Hydrogen Bond Acceptors | 4 | 7 | 5 | 6 | 6 |
| Rotatable Bonds | 5 | 4 | 6 | 7 | 5 |
*Estimated using fragment-based methods; experimental data required for validation.
Research Implications and Limitations
- Structural Diversity : The analogues highlight the impact of heterocyclic cores and substituents on drug-like properties. For example, piperazine derivatives may exhibit improved solubility, while nitro groups could reduce metabolic stability.
- Data Gaps: Experimental data on solubility, bioavailability, and biological activity are absent in the provided evidence. For instance, discusses cannabinoid receptor ligands but lacks relevance to the target compound .
- Synthesis Challenges : and describe synthetic methods (e.g., 1,4-dioxane-mediated reactions , SHELX crystallography tools ), but their direct applicability to the target compound remains unclear.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3-Chlorophenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Step 1 : Start with the condensation of 3-(o-tolyl)-1,2,4-oxadiazole-5-carbaldehyde with piperidine derivatives, followed by nucleophilic substitution to introduce the 3-chlorophenyl group (analogous to methods in ).
- Step 2 : Optimize reaction parameters (e.g., solvent polarity, temperature, catalyst use) using Design of Experiments (DoE) to maximize yield. For example, highlights the use of nitro-substituted pyrazoles under reflux with DMF as a solvent for similar structures.
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC (≥95%) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR to confirm the piperidine ring conformation, oxadiazole substitution, and aromatic proton environments (e.g., resolved similar structures using 400 MHz NMR).
- X-ray Crystallography : Determine absolute stereochemistry and intermolecular interactions (e.g., used single-crystal X-ray diffraction to analyze triazole-pyrimidine analogs).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and identify by-products using LC-MS (as in for environmental stability studies).
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition profiles under nitrogen atmosphere .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the o-tolyl substituent in biological activity?
- Methodology :
- Analog Synthesis : Replace the o-tolyl group with electron-withdrawing (e.g., -NO) or donating (-OCH) groups (see for analogous aldehyde substitutions).
- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding). Compare IC values to correlate substituent effects with activity ( used similar SAR for nitro-pyrazole derivatives).
- Statistical Analysis : Apply multivariate regression to quantify substituent contributions .
Q. What computational methods are suitable for predicting binding affinity and electronic properties?
- Methodology :
- Molecular Docking : Use AutoDock Vina or MOE () to dock the compound into target protein active sites (e.g., kinases or GPCRs). Validate with MD simulations (GROMACS) to assess binding stability.
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps ( applied DFT to triazole-pyrimidine systems).
- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and topological indices .
Q. How can contradictory data (e.g., unexpected by-products in synthesis or inconsistent bioassay results) be systematically resolved?
- Methodology :
- Root-Cause Analysis : For synthetic by-products, use LC-MS and -NMR to identify structures. Adjust protecting groups or reaction stoichiometry ( resolved side reactions via stepwise intermediate isolation).
- Bioassay Validation : Replicate assays under controlled conditions (e.g., cell line authentication, standardized protocols). Cross-validate using orthogonal methods (e.g., SPR for binding affinity if ELISA results are inconsistent) .
Experimental Design Considerations
Q. What strategies are recommended for designing in vivo studies to evaluate pharmacokinetics and toxicity?
- Methodology :
- Dose Escalation : Start with acute toxicity testing in rodents (OECD 423 guidelines). Measure plasma concentration-time profiles via LC-MS/MS to calculate AUC, C, and t.
- Metabolite Identification : Use microsomal incubation (human/rat liver S9 fractions) and UPLC-QTOF to detect Phase I/II metabolites ( outlines similar protocols for drug analogs).
- Tissue Distribution : Radiolabel the compound (e.g., ) and track accumulation in organs using scintillation counting .
Theoretical Framework Integration
Q. How can a conceptual framework guide the investigation of this compound’s mechanism of action?
- Methodology :
- Hypothesis-Driven Approach : Link the oxadiazole moiety’s bioisosteric properties (e.g., ester/amide mimicry) to potential targets (e.g., serine hydrolases).
- Pathway Analysis : Use KEGG or Reactome to map putative targets and downstream pathways ( emphasizes aligning research with existing biological theories).
- Iterative Refinement : Update the framework as new data emerges (e.g., if toxicity is observed, pivot to off-target profiling) .
Data Presentation
Table 1 : Key Physicochemical Properties of the Compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
